

The Catabolism of Phenelzine: A Technical Guide to its Active Metabolites

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Phenelzine**
Cat. No.: **B1198762**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenelzine is a potent, non-selective, and irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine class, utilized in the treatment of major depressive disorder, particularly atypical depression, and anxiety disorders.^[1] Its therapeutic efficacy is intrinsically linked to its catabolism, which not only governs its pharmacokinetic profile but also leads to the formation of pharmacologically active metabolites. A thorough understanding of these metabolic pathways is paramount for optimizing therapeutic strategies, predicting drug-drug interactions, and designing novel therapeutic agents with improved safety and efficacy profiles. This technical guide provides an in-depth overview of the core aspects of **phenelzine** catabolism, focusing on its active metabolites, the enzymatic processes involved, and the experimental methodologies used for their characterization.

Data Presentation

Table 1: Pharmacokinetic Parameters of Phenelzine

Parameter	Value	Species	Reference
Peak Plasma Time (T _{max})	43 minutes	Human	[2]
Elimination Half-life	11.6 hours	Human	[2]

Table 2: Major and Minor Metabolites of Phenelzine

Metabolite	Classification	Primary Metabolic Pathway	Pharmacological Activity	Reference
Phenylacetic acid (PAA)	Major	Oxidation	Inactive	[3][4]
p-Hydroxyphenylacetic acid (pHPAA)	Major	Oxidation	Inactive	[3][4]
β-Phenylethylamine (PEA)	Minor, Active	Not fully elucidated	Trace amine, CNS stimulant, monoamine releaser	[3][4][5]
Phenylethylidene hydrazine (PEH)	Minor, Active	Putative metabolite	GABA transaminase (GABA-T) inhibitor	[1][6]
N ² -acetylphenelzine	Minor	Acetylation	Weak MAO inhibitor	[3][4]

Table 3: Quantitative Excretion of Phenelzine Metabolites

Metabolite(s)	Percentage of Administered Dose in Urine	Timeframe	Species	Reference
Phenylacetic acid and p-Hydroxyphenylacetic acid	~73%	96 hours	Human	[7]

Table 4: Inactivation of Human Cytochrome P450 (CYP) Isozymes by Phenelzine

CYP Isozyme	Inactivation Kinetic Constant (K_i)	Inactivation Kinetic Constant (k_{inact})	Reference
CYP2C19	-	-	[8]
CYP3A4	-	-	[8]
CYP2C8	1.2 μ M	0.243 min^{-1}	[9]

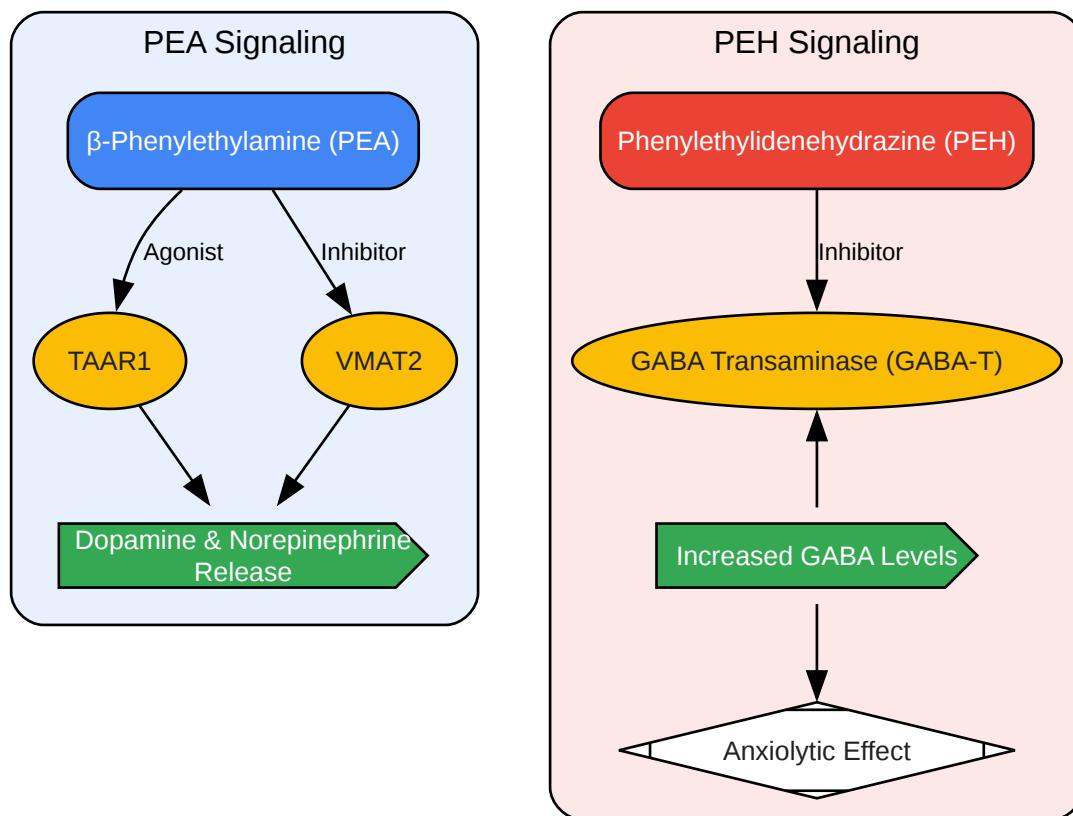
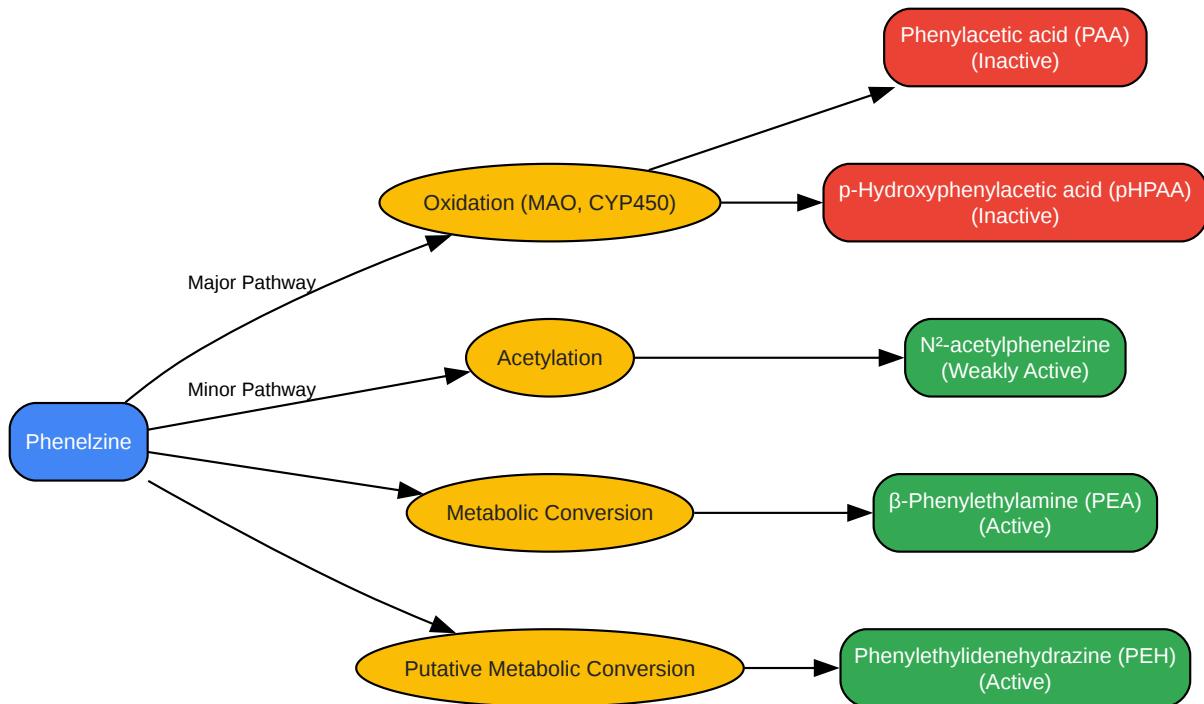
Note: Specific K_i and k_{inact} values for CYP2C19 and CYP3A4 were not readily available in the reviewed literature, although **phenelzine** is a known weak and irreversible inhibitor of these enzymes.[8]

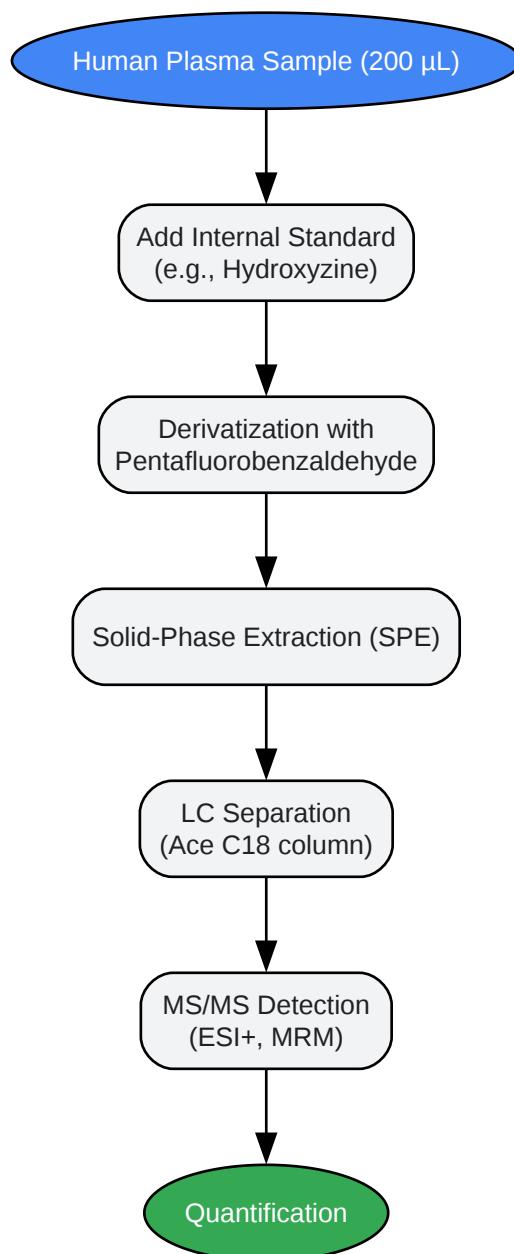
Metabolic Pathways

Phenelzine undergoes extensive metabolism primarily in the liver. The main routes of catabolism are oxidation and, to a lesser extent, acetylation.

Oxidation

Oxidation is the principal metabolic pathway for **phenelzine**, predominantly catalyzed by monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes.[3][4] This pathway leads to the formation of the major inactive metabolites, phenylacetic acid (PAA) and p-hydroxyphenylacetic acid (pHPAA), which are subsequently excreted in the urine.[3][4][7]



Acetylation


Acetylation of **phenelzine** to N²-acetyl**phenelzine** is considered a minor metabolic pathway.[3][4]

Formation of Active Metabolites

Two key active metabolites of **phenelzine** are β -phenylethylamine (PEA) and phenylethylidenehydrazine (PEH).

- β -Phenylethylamine (PEA): This trace amine is a central nervous system stimulant that acts as a releasing agent for norepinephrine and dopamine.[\[5\]](#)[\[10\]](#) The exact pathway of its formation from **phenelzine** is not fully elucidated but is a recognized metabolic outcome.[\[3\]](#)[\[4\]](#)[\[11\]](#)
- Phenylethylidenehydrazine (PEH): This metabolite is a potent inhibitor of GABA transaminase (GABA-T), leading to increased levels of the inhibitory neurotransmitter GABA in the brain.[\[1\]](#)[\[6\]](#) This action is thought to contribute significantly to the anxiolytic effects of **phenelzine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenylethylidenehydrazine - Wikipedia [en.wikipedia.org]
- 2. Nardil (phenelzine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. Metabolism of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenethylamine - Wikipedia [en.wikipedia.org]
- 6. Phenylethylidenehydrazine [medbox.iiab.me]
- 7. Phenelzine | C8H12N2 | CID 3675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Advances pertaining to the pharmacology and interactions of irreversible nonselective monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism-based inactivation of human cytochrome P4502C8 by drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The behavioural effects of phenelzine and phenylethylamine may be due to amine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formation of beta-phenylethylamine from the antidepressant, beta-phenylethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Catabolism of Phenelzine: A Technical Guide to its Active Metabolites]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1198762#catabolism-of-phenelzine-to-its-active-metabolites>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com